(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride
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Overview
Description
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride is a complex organic compound that features a pyrrolidine ring, a cyclohexyl group, and a dichlorophenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted organic synthesis (MAOS) can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with distinct biological activities.
N-(2,4,6-trimethylphenyl)carbamate;chloride: A related carbamate compound with different substituents.
Uniqueness
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride is unique due to its specific combination of a pyrrolidine ring, cyclohexyl group, and dichlorophenyl carbamate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
20317-96-8 |
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Molecular Formula |
C17H23Cl3N2O2 |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C17H22Cl2N2O2.ClH/c18-12-6-5-7-13(19)16(12)20-17(22)23-15-9-2-1-8-14(15)21-10-3-4-11-21;/h5-7,14-15H,1-4,8-11H2,(H,20,22);1H |
InChI Key |
HFLNYHTUFQJOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)[NH+]2CCCC2)OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-] |
Origin of Product |
United States |
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